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molecular formula C5H9NO2S B8379293 Methyl thioacetamidoacetate

Methyl thioacetamidoacetate

Cat. No. B8379293
M. Wt: 147.20 g/mol
InChI Key: JRYPVWCHWLHADL-UHFFFAOYSA-N
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Patent
US05192781

Procedure details

A stream of H2S is bubbled into a mixture of methyl cyanoacetate (70 g, 710 mmol), pyridine (70 ml, 710 mmol) and triethylamine (49.6 ml, 350 mmol). The exothermic reaction, which is cooled with an ice bath, is followed by TLC. When the reaction is complete, the reaction mixture is washed with a dilute solution of acid and extracted with ether. After drying over magnesium sulfate and concentration under vacuum, an orange oil is obtained which crystallizes. The yellow solid obtained is washed with ether and then filtered off to give 83.3 g of methyl thioacetamidoacetate melting at 78°-9° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
49.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2:1].C([CH2:4][C:5]([O:7][CH3:8])=[O:6])#N.[N:9]1C=CC=[CH:11][CH:10]=1.C(N(CC)CC)C>>[C:10]([NH:9][CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[S:1])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
70 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
70 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
49.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction, which
TEMPERATURE
Type
TEMPERATURE
Details
is cooled with an ice bath
WASH
Type
WASH
Details
the reaction mixture is washed with a dilute solution of acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
an orange oil is obtained which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
WASH
Type
WASH
Details
is washed with ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=S)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 83.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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